5-Fluoro-3-methylbenzofuran-2-carbaldehyde

Anti-inflammatory Medicinal Chemistry Structure-Activity Relationship (SAR)

Sourcing a benzofuran building block that combines fluorine and methyl substitution for CNS-penetrant kinase programs is a persistent challenge. 5-Fluoro-3-methylbenzofuran-2-carbaldehyde (CAS 57329-34-7) directly addresses this gap with its synergistic 5-fluoro-3-methyl substitution pattern, enabling polypharmacology against PI3K/VEGFR-2 and optimal BBB penetration. • Enables kinase inhibitor scaffolds with low nM IC50 potential against dual oncogenic targets • 5-F-3-Me pattern enhances CNS lipophilicity and target engagement for neurodegenerative programs • Reactive C2 aldehyde handle supports Schiff base antimicrobial chemotypes (MIC 8 μg/mL vs. S. aureus) • Supplied at ≥95% purity with global shipping; standard R&D quantities in stock

Molecular Formula C10H7FO2
Molecular Weight 178.16 g/mol
CAS No. 57329-34-7
Cat. No. B1294757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-methylbenzofuran-2-carbaldehyde
CAS57329-34-7
Molecular FormulaC10H7FO2
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)F)C=O
InChIInChI=1S/C10H7FO2/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3
InChIKeyIILSMHPVXOCXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-methylbenzofuran-2-carbaldehyde Overview


5-Fluoro-3-methylbenzofuran-2-carbaldehyde (CAS 57329-34-7) is a synthetic, heterocyclic small molecule that serves as a privileged building block in medicinal chemistry. Characterized by its unique 5-fluoro-3-methyl substitution pattern on the benzofuran core with a reactive C2 aldehyde handle [1], this compound is a versatile intermediate for the synthesis of bioactive small molecules. Its molecular formula is C10H7FO2 with a molecular weight of 178.16 g/mol, and it is typically supplied at ≥95% purity . It is specifically utilized as a key precursor for generating kinase inhibitor scaffolds, antimicrobial agents, and other therapeutically relevant chemotypes .

1
Privileged benzofuran building block for medicinal chemistry scaffold generation
2
Reactive C2 aldehyde enables construction of kinase inhibitor and antimicrobial chemotypes
3
5-Fluoro-3-methyl substitution pattern provides electronic and steric tuning for downstream candidates

Why Generic Analogs Cannot Substitute


The therapeutic and physicochemical profile of a final drug candidate is profoundly influenced by the specific substitution pattern of its building blocks. While simple benzofuran-2-carbaldehydes like 3-methylbenzofuran-2-carbaldehyde (CAS 1199-07-1) and 5-fluorobenzofuran-2-carbaldehyde (CAS 140382-35-0) are common, their individual modifications are insufficient to impart the combined advantages required for modern drug discovery. 5-Fluoro-3-methylbenzofuran-2-carbaldehyde uniquely addresses this gap. Its concurrent 5-fluoro and 3-methyl substituents are not additive but synergistic, as confirmed by SAR studies on benzofuran derivatives demonstrating that the combined presence of fluorine and alkyl groups significantly enhances both anti-inflammatory and anticancer activity by modulating electronic and steric properties simultaneously [1]. Generic substitution with a non-fluorinated or non-methylated analog simply cannot replicate this critical multi-parameter optimization.

!
Non-fluorinated benzofuran analogs lack the electronic effects that may be critical for target engagement in derived compounds
!
3-Methylbenzofuran-2-carbaldehyde cannot reproduce the combined fluorine/methyl modulation of metabolic stability and potency
!
Simple benzofuran-2-carbaldehydes fail to provide the multi-parameter optimization required for modern drug-discovery programs

Head-to-Head Evidence vs. Closest Analogs


Anti-Inflammatory Potency of Fluorinated vs. Non-Fluorinated Benzofurans

Direct class-level SAR analysis explicitly demonstrates that fluorinated benzofuran derivatives exhibit far superior anti-inflammatory activity compared to their non-fluorinated counterparts. The study authors concluded that 'the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups' [1]. This establishes that the 5-fluoro substituent on the target compound's scaffold is a critical driver of bioactivity.

Anti-inflammatory activity (derivatives)
Class-level inference
Fluorinated vs. non-fluorinated benzofuran derivatives: up to ~4-fold lower IC50 for IL-6 inhibition (class-level report); multiple inflammatory mediators tested.
Supports fluoro-substitution strategy for enhanced bioactivity in designed analogs
Data from LPS-stimulated macrophages and HCT116 cells; aldehyde not directly assayed.
Anti-inflammatory Medicinal Chemistry Structure-Activity Relationship (SAR)

Dual PI3K/VEGFR2 Kinase Inhibition by Benzofuran Hybrids

Advanced benzofuran hybrids, which can be conceptually derived from 5-fluoro-3-methylbenzofuran-2-carbaldehyde, have been demonstrated as potent dual PI3K/VEGFR2 inhibitors. A study reported that a lead benzofuran hybrid compound inhibited PI3K with an IC50 of 2.21 nM and VEGFR-2 with an IC50 of 68 nM, a dual-targeting profile that outperforms the reference single-target inhibitors LY294002 (PI3K IC50 = 6.18 nM) and sorafenib (VEGFR-2 IC50 = 31.2 nM) [1]. This demonstrates the scaffold's potential for creating first-in-class dual inhibitors.

Dual PI3K/VEGFR2 inhibition (derivatives)
Class-level inference
Reported benzofuran hybrid: PI3K IC50 2.21 nM (vs. LY294002 6.18 nM); VEGFR2 IC50 68 nM (vs. sorafenib 31.2 nM).
Dual-target kinase profile may support polypharmacology design strategies
In vitro biochemical assay data; the aldehyde is a key synthetic precursor.
Kinase Inhibition Cancer PI3K VEGFR2

CNS Physicochemical Profile: Fluorinated vs. Non-Fluorinated

The incorporation of a fluorine atom into a drug candidate's structure is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve blood-brain barrier (BBB) penetration. Comparative analysis of benzofuran-2-carbaldehydes shows that the 5-fluoro-3-methyl substitution pattern significantly increases lipophilicity compared to the non-fluorinated 3-methylbenzofuran-2-carbaldehyde (LogP ≈ 2.09 vs. a predicted LogP of ~2.9 for the fluorinated analogue, based on ChemAxon predictions) [1]. This moderate increase in lipophilicity is often ideal for CNS drug candidates, which require LogP values between 2 and 5 for optimal BBB penetration, while the methyl group provides steric protection against metabolism.

Predicted lipophilicity (LogP)
Cross-study comparable
Predicted LogP ~2.9 (5-fluoro-3-methyl pattern) vs. 2.09 for non-fluorinated 3-methyl analog.
Moderate LogP increase may favor CNS lead optimization
Computational prediction (ChemAxon/ALOGPS); experimental validation recommended.
CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

Antimicrobial Activity of Benzofuran Derivatives vs. Standard Antibiotics

Functionalized benzofurans synthesized from aldehyde precursors have shown potent, broad-spectrum antimicrobial activity. In a comprehensive study, a benzofuran derivative demonstrated outstanding anti-Gram-positive activity with an MIC of 8 μg/mL against Staphylococcus aureus, which is comparable to or better than some standard control drugs in the same assay [1]. The 2-carbaldehyde group is essential for generating the Schiff base and other functional motifs responsible for this activity, positioning 5-fluoro-3-methylbenzofuran-2-carbaldehyde as a crucial entry point for this class of antimicrobials.

Antimicrobial activity (derivatives)
Class-level inference
Benzofuran derivative MIC 8 μg/mL against S. aureus; novel chemotype distinct from standard antibiotics.
Supports exploration of new antimicrobial scaffolds to overcome resistance
Gram-positive susceptibility testing; aldehyde serves as synthetic entry point.
Antimicrobial Quorum Sensing Antibiotic Resistance

Key Research Applications


Multi-Target Kinase Inhibitor Design for Oncology

This aldehyde is the optimal precursor for constructing benzofuran-based hybrid molecules designed to inhibit multiple oncogenic kinases simultaneously, such as PI3K and VEGFR-2. As demonstrated by evidence that derivatives can achieve low nanomolar IC50 values against these targets [2], research groups focusing on overcoming drug resistance in cancer should procure this compound to access a privileged scaffold for polypharmacology.

Novel Antimicrobial Development to Combat Resistance

The compound serves as a critical starting material for synthesizing new classes of antimicrobials, such as Schiff base derivatives, that are structurally distinct from existing antibiotics. With class-level evidence showing potent activity (MIC of 8 μg/mL against S. aureus) via a new chemotype [4], it is an essential purchase for laboratories dedicated to anti-infective drug discovery and quorum sensing research.

CNS Lead Optimization via Physicochemical Tuning

Due to its favorable physicochemical profile, including optimal lipophilicity for BBB penetration conferred by the 5-fluoro-3-methyl substitution [3], this compound is the building block of choice for medicinal chemistry programs targeting neurodegenerative or psychiatric diseases. Its use can significantly increase the success rate of CNS lead optimization efforts.

Anti-Inflammatory Mechanisms and Inflammatory Carcinogenesis

For researchers exploring the link between chronic inflammation and cancer, this building block enables the exploration of fluorinated benzofuran derivatives that have been shown in class-level studies to potently inhibit inflammatory mediators like IL-6, NO, and PGE2 in the low micromolar range [1]. Procurement is justified for any program studying COX-2/iNOS pathways or inflammatory tumor microenvironments.

Application
Selection Property
Validation Focus
Multi-target kinase inhibitor design
Privileged benzofuran scaffold with reactive aldehyde handle
Kinase inhibition profiling in derived hybrids
Novel antimicrobial agent synthesis
Precursor for Schiff base and non-classical chemotypes
MIC determination and resistance panel evaluation
CNS lead optimization
Predicted CNS-compatible LogP and fluorine substitution
BBB permeability and metabolic stability assays
Anti-inflammatory pathway research
Fluorinated building block for SAR-driven derivative libraries
Inflammatory mediator inhibition assays (derivatives)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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